molecular formula C13H15NO2 B13888703 1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide

1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide

Cat. No.: B13888703
M. Wt: 217.26 g/mol
InChI Key: LAXPZFZORZNNBN-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide is a synthetic organic compound with a unique structure that includes a naphthalene ring system

Preparation Methods

The synthesis of 1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene core, followed by the introduction of the ethyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide can be compared with similar compounds, such as:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide

InChI

InChI=1S/C13H15NO2/c1-2-13(12(14)16)8-7-11(15)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H2,14,16)

InChI Key

LAXPZFZORZNNBN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)C2=CC=CC=C21)C(=O)N

Origin of Product

United States

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